molecular formula C12H14F2N2O2 B2910873 N1-(2,4-difluorophenyl)-N2-isobutyloxalamide CAS No. 898357-13-6

N1-(2,4-difluorophenyl)-N2-isobutyloxalamide

Cat. No. B2910873
CAS RN: 898357-13-6
M. Wt: 256.253
InChI Key: FLROFEITUOYGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,4-difluorophenyl)-N2-isobutyloxalamide, also known as DFOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFOA is a small molecule that belongs to the class of oxalamide derivatives. It has a molecular formula of C12H14F2N2O2 and a molecular weight of 260.25 g/mol.

Mechanism of Action

Target of Action

The primary targets of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide are mammalian target of rapamycin (mTOR) , epidermal growth factor receptor (EGFR) , inducible nitric oxide synthase (iNOS) , mitogen-activated protein 2 kinase 1 (MAP2K1) , fibroblast growth factor receptor (FGFR) , and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.

Mode of Action

N1-(2,4-difluorophenyl)-N2-isobutyloxalamide interacts with its targets, effectively inhibiting the production of TNFα , IL-6 , and IL-1β when stimulated by LPS . This inhibition results in the modulation of the cellular processes controlled by these cytokines, leading to potential therapeutic effects.

Biochemical Pathways

The compound’s action affects several biochemical pathways associated with its targets. For instance, the mTOR pathway, which regulates cell growth and metabolism, and the EGFR pathway, which controls cell proliferation and survival, are both impacted . The compound’s inhibition of cytokine production also affects the inflammatory response pathways.

Result of Action

The molecular and cellular effects of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide’s action include the inhibition of cytokine production and the modulation of cellular processes controlled by its targets . These effects could potentially lead to therapeutic benefits in the treatment of diseases where these targets and pathways are implicated.

Advantages and Limitations for Lab Experiments

One of the major advantages of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide is its high selectivity and sensitivity towards metal ions, making it a useful tool for metal ion sensing and imaging. However, N1-(2,4-difluorophenyl)-N2-isobutyloxalamide has limited solubility in water, which can limit its use in aqueous solutions. Additionally, N1-(2,4-difluorophenyl)-N2-isobutyloxalamide can be prone to photobleaching, which can reduce its fluorescence intensity over time.

Future Directions

There are several potential future directions for the research and development of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide. One area of interest is the development of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide-based fluorescent probes for the detection of other metal ions such as mercury and lead. Another potential direction is the modification of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide to improve its solubility and stability in aqueous solutions. Additionally, the use of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide as a therapeutic agent for the treatment of metal ion-related diseases such as Alzheimer's disease is an area of active research.

Synthesis Methods

The synthesis of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide involves the reaction of 2,4-difluoroaniline and isobutyryl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide as a white crystalline solid. The purity and yield of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide can be improved by recrystallization and purification methods.

Scientific Research Applications

N1-(2,4-difluorophenyl)-N2-isobutyloxalamide has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. One of the primary uses of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide is as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. N1-(2,4-difluorophenyl)-N2-isobutyloxalamide has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a useful tool for metal ion sensing and imaging.

properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O2/c1-7(2)6-15-11(17)12(18)16-10-4-3-8(13)5-9(10)14/h3-5,7H,6H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLROFEITUOYGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.